molecular formula C13H18N2O2 B1478520 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097948-01-9

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478520
CAS No.: 2097948-01-9
M. Wt: 234.29 g/mol
InChI Key: DALMQSYOHQRDBR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound characterized by an indoline scaffold substituted with a methoxymethyl group at the 4-position and a propan-1-one moiety bearing an amino group. The methoxymethyl substituent enhances lipophilicity, which may improve blood-brain barrier permeability compared to polar analogs like hydroxymethyl derivatives .

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMQSYOHQRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as acetylcholine esterase (AChE) and cyclooxygenase (COX). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound’s interaction with AChE results in the inhibition of the enzyme, which can enhance cholinergic signaling. Similarly, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the mitochondria can enhance its neuroprotective effects by reducing mitochondrial oxidative stress and promoting cell survival.

Biological Activity

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features an indoline framework with an amino group and a methoxymethyl substituent, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the use of Lewis acid-catalyzed processes that yield high selectivity and efficiency.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a case study evaluated its efficacy against breast cancer cells (MDA-MB-231), pancreatic cancer cells (SUIT-2), and colorectal cancer cells (HT-29). The compound exhibited notable potency, surpassing traditional chemotherapeutic agents like cisplatin in certain contexts.

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-2315.2More potent
SUIT-212.3Less potent
HT-297.8More potent

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to bind effectively to unique sites on these biomolecules, leading to alterations in cellular pathways associated with proliferation and apoptosis.

In Vitro Studies

In vitro studies have shown that this compound induces apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G1 phase, leading to decreased proliferation rates.
  • Apoptotic Pathways : Flow cytometry analysis indicated an increase in sub-G1 populations, suggesting enhanced apoptosis rates.

Case Studies

A notable study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor volume (approximately 40% compared to control groups) when treated with the compound over a four-week period.

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique properties that enhance its biological activity:

Compound IC50 (µM) Notes
2-Amino-1-(4-(methoxymethyl)...5.2Most potent against MDA-MB-231
Oxaspiro[4.5]decan-1-one8.0Less effective
Spirocyclic aminesVariesDiverse activities

Scientific Research Applications

Biochemical Properties

Enzyme Interactions:
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has been shown to interact with various enzymes and proteins, modulating their activity. This compound can inhibit specific enzymes like topoisomerase II, which is essential for DNA replication and repair processes, leading to antiproliferative effects in mammalian cells.

Cellular Effects:
The compound influences several cellular processes through modulation of cell signaling pathways and gene expression. Research indicates that it exhibits antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Scientific Research Applications

The applications of this compound span various fields:

Chemistry

  • Synthesis Building Block: This compound serves as a building block for synthesizing more complex organic molecules, facilitating the development of novel chemical entities.

Biology

  • Biological Activity Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding. It has shown promise in antimicrobial and anticancer research.

Medicine

  • Therapeutic Potential: The compound is under investigation for therapeutic effects in treating diseases such as cancer and microbial infections. Its ability to modulate enzyme activity makes it a candidate for drug development.

Industry

  • Material Development: Utilized in developing new materials and chemical processes due to its unique structural features and reactivity.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Study Focus Findings
Study on Anticancer ActivityInvestigated the compound's effect on cancer cell linesDemonstrated significant antiproliferative effects through topoisomerase II inhibition .
Antimicrobial ResearchEvaluated the compound's antimicrobial propertiesShowed promising results against several bacterial strains .
Enzyme Interaction StudyAnalyzed binding affinity with specific enzymesRevealed high affinity binding that modulates enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Properties Reference
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one C₁₄H₁₈N₂O₂ Indolin-1-yl, methoxymethyl at C4 Hypothesized CNS activity (by analogy) N/A
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one C₁₂H₁₆N₂O₂ Hydroxymethyl at C4 (vs. methoxymethyl) Discontinued; lower lipophilicity
2-Amino-1-(4-(3-CF₃-phenyl)piperazin-1-yl)propan-1-one (Compound 16) C₁₄H₁₈N₃OF₃ Piperazine ring, 3-CF₃-phenyl substituent Antiseizure activity (in vitro)
(S)-2-Amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one C₂₀H₂₁N₃O₂S Thiazolidin-yl, benzyloxy-phenyl Antimicrobial activity (MIC: 2–8 µg/mL)
(+)-FE@SNAP (Fluoroethylated MCHR1 antagonist) C₃₀H₃₄F₃N₅O₆ Indoline core, methoxymethyl, fluoroethyl Melanin-concentrating hormone receptor antagonist

Key Comparisons:

Substituent Effects on Physicochemical Properties The methoxymethyl group in the target compound confers greater lipophilicity compared to the hydroxymethyl analog (C LogP ~1.8 vs. Piperazine-based analogs (e.g., Compound 16) replace the indoline scaffold with a piperazine ring, reducing aromaticity but improving solubility due to the basic nitrogen .

Biological Activity Antiseizure Potential: Piperazine derivatives (e.g., Compound 16) exhibit antiseizure activity in rodent models, likely due to trifluoromethyl-phenyl interactions with neuronal ion channels. The indoline-based target may lack this specificity due to its bulkier scaffold . Antimicrobial Activity: Thiazolidin-propan-1-one derivatives (e.g., C₂₀H₂₁N₃O₂S) show broad-spectrum antimicrobial effects, suggesting the propan-1-one moiety itself may disrupt microbial membranes. The methoxymethyl-indoline variant’s activity remains untested .

Synthetic Accessibility

  • The target compound’s synthesis likely involves indoline functionalization via Buchwald-Hartwig amination or nucleophilic substitution, similar to FE@SNAP derivatives .
  • Hydroxymethyl analogs require protective-group strategies (e.g., benzyl ethers) to avoid oxidation, whereas methoxymethyl groups simplify purification .

Safety and Toxicity

  • Propan-1-one derivatives with electron-withdrawing groups (e.g., trifluoromethyl in Compound 16) show higher acute toxicity in preclinical models (LD₅₀ < 50 mg/kg) compared to methoxymethyl variants, which are hypothesized to be safer due to reduced electrophilicity .

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

Preparation of the 4-(Methoxymethyl)indoline Intermediate

A key intermediate is 4-(methoxymethyl)indoline or its derivatives, which can be prepared by:

  • Nucleophilic aromatic substitution or reduction of nitro-substituted precursors : For example, 2-methoxymethyl-4-nitrophenol can be reacted with halogenoacetamide derivatives under controlled heating to form intermediates that are subsequently reduced catalytically to the corresponding amino compounds.

  • Use of halogenoacetamides (iodoacetamide, bromoacetamide, or chloroacetamide with iodide catalysis) to introduce the methoxymethyl group via substitution reactions in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether at reflux temperatures (80–120 °C).

  • Catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure converts nitro intermediates to amino derivatives without significant by-products, facilitating easier purification.

Attachment of the Amino-Propanone Side Chain

The amino-propanone moiety (2-amino-1-propanone) can be introduced via:

  • Reaction of the indoline nitrogen with a suitable propanone derivative such as (S)-2-amino-1-propanol or its derivatives, often prepared separately by reduction of amino acid esters or amides (e.g., from L-alanine derivatives).

  • The preparation of (S)-2-amino-1-propanol, a chiral building block, involves the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled temperature and pressure conditions, followed by work-up steps including distillation and pH adjustment to isolate the amino alcohol in high enantiomeric excess (>99% ee). This chiral intermediate can then be converted to the corresponding amino-propanone moiety via oxidation or other functional group transformations.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Substitution with halogenoacetamide 2-methoxymethyl-4-nitrophenol + iodoacetamide or bromoacetamide, catalyzed by NaI or KI, in acetone or ethylene glycol dimethyl ether, reflux at 80–120 °C Iodide catalysis enhances reactivity; acetone preferred as solvent; temperature control critical to avoid degradation
Rearrangement to nitroaniline Heating in polar aprotic solvents (DMF, DMA, NMP) with base (Na2CO3 or K2CO3), 80–120 °C Finely powdered carbonate base in 2–5 fold excess improves conversion; temperature control avoids by-products
Catalytic hydrogenation Pd/C catalyst under mild H2 pressure at room or slightly elevated temperature Produces 1,4-diamino-2-methoxymethylbenzene cleanly without by-products; facilitates salt formation
Preparation of (S)-2-amino-1-propanol (S)-1-methoxy-2-propylamine reacted with 35–38% HCl, heated in autoclave at 80–140 °C, 3–45 bar pressure, 1–12 h Two methods: autoclave at elevated pressure or reflux at atmospheric pressure; followed by distillation and pH adjustment to liberate free amine
Isolation and purification Salt formation with organic/inorganic acids (HCl, H2SO4), crystallization in alcohols or ethers Salt formation stabilizes sensitive free bases and aids purification

Advantages and Challenges

  • Advantages :

    • The use of iodide catalysis and dipolar aprotic solvents allows efficient substitution with halogenoacetamides.
    • Catalytic hydrogenation under mild conditions avoids formation of side products, simplifying purification.
    • Salt formation stabilizes sensitive amino compounds and facilitates crystallization.
  • Challenges :

    • Reaction temperatures must be carefully controlled to prevent degradation.
    • The free base forms of amino intermediates are sensitive to oxidation, requiring isolation as salts.
    • Multi-step synthesis requires careful monitoring of stereochemistry, especially when using chiral amino-propanol intermediates.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Nucleophilic substitution 2-methoxymethyl-4-nitrophenol Haloacetamide (iodo-, bromo-, chloro-), NaI/KI, acetone, reflux 80–120 °C 2-(2-methoxymethyl-4-nitrophenoxy)acetamide
2 Rearrangement Step 1 product DMF/DMA/NMP, Na2CO3/K2CO3, 80–120 °C Nitroaniline derivative
3 Catalytic hydrogenation Step 2 product Pd/C catalyst, H2, room temp or mild heating 1,4-Diamino-2-methoxymethylbenzene
4 Preparation of amino-propanol (S)-1-methoxy-2-propylamine HCl (35–38%), autoclave 80–140 °C, 3–45 bar, 1–12 h (S)-2-Amino-1-propanol hydrochloride
5 Coupling/functionalization Indoline derivative + amino-propanol Suitable coupling agents and conditions (not explicitly detailed in sources) 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Research Findings and Optimization Notes

  • The use of iodide catalysis in substitution reactions significantly improves conversion rates, especially when less reactive chloroacetamide is used.

  • The temperature window of 80–120 °C is critical; below 80 °C conversions are low, and above 140 °C degradation occurs.

  • Catalytic hydrogenation efficiently converts nitro groups to amino groups without generating disruptive by-products, eliminating the need for extensive purification.

  • The preparation of (S)-2-amino-1-propanol via hydrochloride intermediate is optimized for high enantiomeric purity and yield (>50%) by controlling acid concentration, temperature, pressure, and reaction time.

  • Salt formation with hydrochloric or sulfuric acid stabilizes the amino intermediates and facilitates crystallization and handling.

Q & A

Basic: What are the recommended methods for synthesizing 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions starting with indoline derivatives. A common approach includes:

  • Step 1: Methoxymethylation of indoline at the 4-position using methoxymethyl chloride under basic conditions.
  • Step 2: Coupling with a propan-1-one precursor via nucleophilic substitution or condensation reactions.
  • Step 3: Introduction of the amino group through reductive amination or catalytic hydrogenation.

Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using HPLC or TLC to track intermediates. For example, highlights the use of oxidation and reduction steps to stabilize reactive intermediates, while suggests employing hydrochloride salts to improve yield in amino-propanone derivatives .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration and verifying stereochemical assignments. Key steps include:

  • Crystal Growth: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.
  • Data Collection: Employ synchrotron radiation for high-resolution data, especially for small molecules with low symmetry.
  • Refinement: Use programs like SHELXL ( ) to model anisotropic displacement parameters and validate hydrogen bonding networks. For example, and demonstrate how SCXRD resolved torsional angles in structurally similar cathinones and indole derivatives .

Basic: What analytical techniques are suitable for purity assessment and impurity profiling?

Answer:

  • HPLC-MS: Reverse-phase chromatography with C18 columns and MS detection can separate and identify impurities (e.g., unreacted indoline or methoxymethyl byproducts). and provide impurity thresholds (0.1–0.5%) for related compounds using retention time matching .
  • NMR Spectroscopy: 1H/13C NMR detects structural anomalies, such as incomplete substitution at the indoline nitrogen.

Advanced: How can computational modeling predict the compound’s pharmacological activity and metabolic stability?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate binding affinity with target receptors (e.g., serotonin or dopamine transporters, given its structural similarity to synthetic cathinones in ).
  • ADME Prediction: Tools like SwissADME estimate metabolic pathways, focusing on methoxymethyl and amino groups as sites for oxidation or conjugation. underscores the importance of methylbenzoyl groups in modulating bioavailability .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. specifies EN 166 (EU) or NIOSH (US) standards for eye protection .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize acidic or basic residues with appropriate absorbents (e.g., silica gel for organic solvents).

Advanced: How can researchers address contradictory data in receptor-binding assays?

Answer:
Contradictions may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Mitigation strategies include:

  • Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., ’s resolution of (S)- and (R)-isomers in amino-propanones) .
  • Dose-Response Curves: Validate activity across multiple concentrations to rule out non-specific binding.
  • Orthogonal Assays: Cross-verify results with radioligand binding, calcium flux, or electrophysiology.

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification: Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
  • Exotherm Management: Use jacketed reactors to control temperature during exothermic steps (e.g., amination).
  • Byproduct Removal: Implement inline IR spectroscopy for real-time monitoring ( details bromo-propanone scale-up challenges) .

Advanced: How does the methoxymethyl group influence the compound’s pharmacokinetic properties?

Answer:
The methoxymethyl moiety enhances lipophilicity, improving blood-brain barrier permeability. However, it may also:

  • Increase Metabolic Lability: Cytochrome P450 enzymes (CYP3A4/2D6) can demethylate the methoxy group, as seen in ’s dimethoxy-phenylpropanone derivatives .
  • Modulate Solubility: Use salt formation (e.g., HCl) or co-solvents (PEG-400) to counteract poor aqueous solubility.

Basic: How to validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation: Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
  • Stability-Indicating Assays: Use UPLC-PDA to detect degradation products. ’s related compound analysis provides a template for setting acceptance criteria .

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

  • Chiral Catalysts: Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the amino group.
  • Kinetic Resolution: Use lipases or acyltransferases to selectively modify one enantiomer. ’s resolution of racemic mixtures via chiral salts is a benchmark .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

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